Cas no 37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene))

1,1'-isopropylidenebis(4-allyloxydibromobenzene) structure
37769-31-6 structure
Product Name:1,1'-isopropylidenebis(4-allyloxydibromobenzene)
Numero CAS:37769-31-6
MF:C21H20Br4O2
MW:623.998303413391
CID:922600
PubChem ID:61972
Update Time:2025-04-19

1,1'-isopropylidenebis(4-allyloxydibromobenzene) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
    • Benzene, 1,1'-(1-methylethylidene)bis(dibromo-4-(2-propenyloxy)-
    • Propane, 2,2-bis(4-(allyloxy)-3,5-dibromophenyl)-
    • FG-3200
    • PWXTUWQHMIFLKL-UHFFFAOYSA-N
    • A877623
    • carbonyl dichloride,2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
    • 4,4'-DIMETHYLMETHYLENEBIS(2,6-DIBROMO-1-(ALLYLOXY)BENZENE)
    • Tetrabromobisphenol A, bis(allyl ether)
    • 2-ALLYLOXY-5-(1-(4-ALLYLOXY-3,5-DIBROMO-PHENYL)-1-METHYL-ETHYL)-1,3-DIBROMO-BENZENE
    • Tetrabromobisphenol A, Bisallyl Ether
    • Tetrabromobisphenol A bis(allylether)
    • DTXCID909327
    • 3,3'-(ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENEOXY))BIS(1-PROPENE)
    • 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-PROP-2-ENOXYPHENYL)PROPAN-2-YL)-2-PROP-2-ENOXYBENZENE
    • DTXSID2029327
    • Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propen-1-yloxy)-
    • FG 3200
    • BE 51
    • J193.903C
    • 1,1'-(1-METHYLETHYLIDENE)BIS(3,5-DIBROMO-4-(2-PROPENYLOXY)BENZENE)
    • 3,3'-DIMETHYLMETHYLENEBIS(3,5-DIBROMO-1,4-PHENYLENEOXY)BIS(1-PROPENE)
    • Q27261505
    • 1,1'-propane-2,2-diylbis[4-(allyloxy)-3,5-dibromobenzene]
    • 1,1'-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
    • Tetrabromobisphenol A diallyl ether
    • 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene)
    • Flame Cut 122K
    • Tetrabromobisphenol A bis (allyl ether)
    • NCGC00260126-01
    • 25327-89-3
    • NS00004570
    • 4,4'-ISOPROPYLIDENEBIS(1-(ALLYLOXY)-2,6-DIBROMOBENZENE)
    • ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENE)BIS(ALLYL ETHER)
    • AS-70787
    • CAS-25327-89-3
    • 2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane
    • 1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
    • Tetrabromobisphenol A allyl ether
    • Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-
    • FIRE GUARD 3200
    • E78866
    • MFCD00086863
    • 1,1'-(2,2-PROPANEDIYL)BIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
    • 2,2'BIS(4-ALLYLOXY-3,5-DIBROMOPHENYL)PROPANE
    • Tetrabromobisphenol A bis(allyl ether)
    • AC-14165
    • Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)-
    • UNII-57LML2L4FA
    • Tox21_202577
    • SCHEMBL827154
    • AKOS015912832
    • 37769-31-6
    • 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL)PROPAN-2-YL)-2-(PROP-2-EN-1-YLOXY)BENZENE
    • 5,5'-(Propane-2,2-diyl)bis(2-(allyloxy)-1,3-dibromobenzene)
    • B2021
    • CHEMBL3185920
    • 2,2',6,6'-Tetrabromobisphenol A diallyl ether
    • EINECS 246-850-8
    • 1,1'-PROPANE-2,2-DIYLBIS(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)BENZENE)
    • EINECS 253-659-3
    • 1,1'-(1-Methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)benzene
    • 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane
    • TBBPA-BISALLYLETHER
    • 1,1'-PROPANE-2,2-DIYLBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
    • Pyroguard SR 319
    • 57LML2L4FA
    • TBBPA-DE
    • SR 319
    • tetrabromobisphenol a-diallyl ether
    • 1,3-dibromo-5-{2-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}-2-(prop-2-en-1-yloxy)benzene
    • Inchi: 1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
    • Chiave InChI: PWXTUWQHMIFLKL-UHFFFAOYSA-N
    • Sorrisi: BrC1C(=C(C=C(C=1)C(C)(C)C1C=C(C(=C(C=1)Br)OCC=C)Br)Br)OCC=C

Proprietà calcolate

  • Massa esatta: 619.8196
  • Massa monoisotopica: 619.81968
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 8
  • Complessità: 433
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5
  • XLogP3: 8.7

Proprietà sperimentali

  • PSA: 18.46

1,1'-isopropylidenebis(4-allyloxydibromobenzene) Letteratura correlata

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.